Lower Polar Surface Area (PSA) vs. Butyramide Analog Predicts Superior Membrane Permeability
The target compound exhibits a computed polar surface area (PSA) of 63.83 Ų, which is 17.59 Ų (21.6%) lower than the 81.42 Ų measured for the butyramide analog N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide . PSA values below 140 Ų are generally associated with acceptable oral bioavailability, and values below 90 Ų are correlated with good blood-brain barrier penetration. The 63.83 Ų PSA of the target compound places it in a favorable range for membrane permeation, whereas the butyramide analog exceeds the frequently cited 80 Ų threshold for optimal CNS penetration. Both compounds have zero Rule-of-Five violations, but the PSA differential suggests the target compound may exhibit superior passive transcellular permeability.
| Evidence Dimension | Computed Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | PSA = 63.83 Ų; logP = 3.16; HBD = 1; RO5 violations = 0 |
| Comparator Or Baseline | Butyramide analog (mcule P-503884120): PSA = 81.42 Ų; logP = 3.19; HBD = 2; RO5 violations = 0 |
| Quantified Difference | ΔPSA = -17.59 Ų (-21.6%); ΔHBD = -1 |
| Conditions | Computed physicochemical properties from mcule property calculator using standardized algorithms applied to both compounds under identical computational conditions. |
Why This Matters
A lower PSA with similar lipophilicity predicts superior passive membrane permeability, making the target compound more suitable than the butyramide analog for cell-based assays and probe development programs where intracellular target engagement is required.
